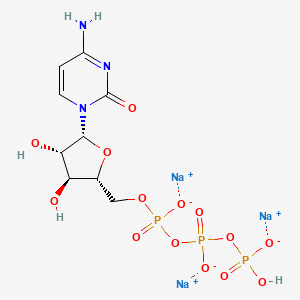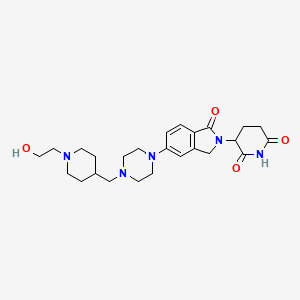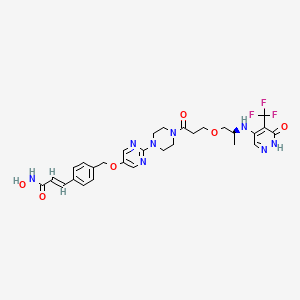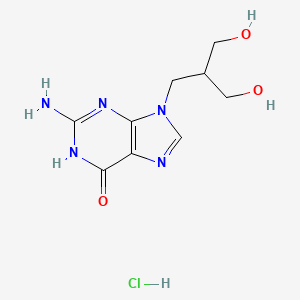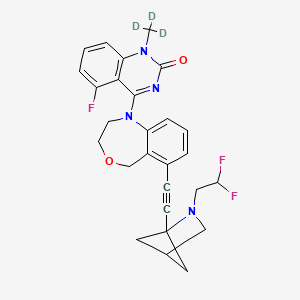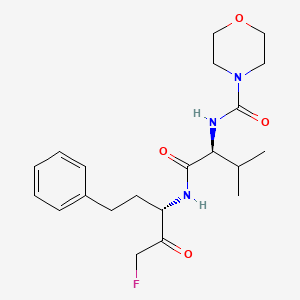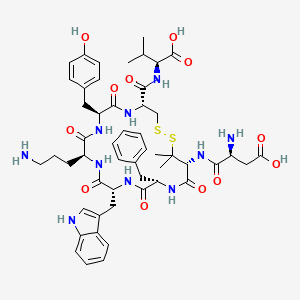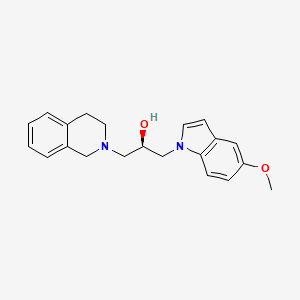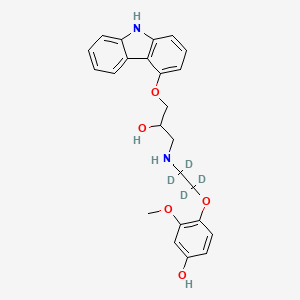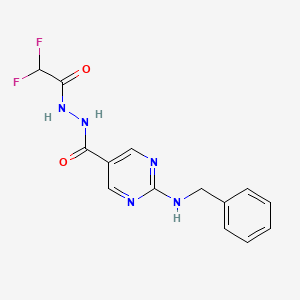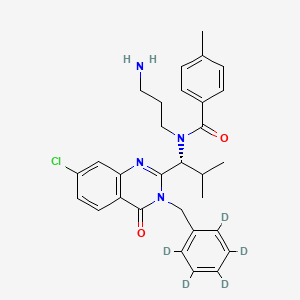
Ispinesib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KSP is a motor protein essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis . Ispinesib-d5 is used in scientific research to study the effects of KSP inhibition on cell division and cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ispinesib-d5 involves the incorporation of deuterium atoms into the ispinesib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet the standards required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ispinesib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ispinesib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactions and properties.
Biology: Employed in research to investigate the role of KSP in cell division and its potential as a target for cancer therapy.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer and pancreatic cancer
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Ispinesib-d5 exerts its effects by inhibiting the activity of kinesin spindle protein (KSP). KSP is essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during cell division. By inhibiting KSP, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent cell death . This mechanism makes this compound a promising candidate for cancer therapy, as it selectively targets proliferating cells while sparing non-proliferating cells .
Comparison with Similar Compounds
Similar Compounds
Ispinesib: The non-deuterated form of ispinesib-d5, also a KSP inhibitor with similar biological activity.
AZD-4877: Another KSP inhibitor with a different bicyclic core structure but similar mechanism of action.
Compound 5: A novel scaffold for Eg5 inhibitors identified through virtual screening and molecular docking.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool for studying the effects of deuteration and for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C30H33ClN4O2 |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]quinazolin-2-yl]-2-methylpropyl]-4-methylbenzamide |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D |
InChI Key |
QJZRFPJCWMNVAV-DPPBIFQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2[C@@H](C(C)C)N(CCCN)C(=O)C4=CC=C(C=C4)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


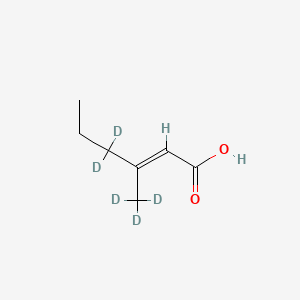
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

